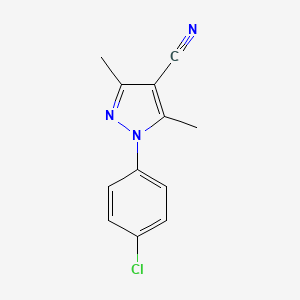![molecular formula C13H16N2O2S2 B1416581 4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine CAS No. 1019111-59-1](/img/structure/B1416581.png)
4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine
Vue d'ensemble
Description
The compound “4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine” is a derivative of thiazole . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They have potent biological applications and are used in the synthesis of several drugs .
Synthesis Analysis
The synthesis of thiazole derivatives involves several artificial paths and varied physico-chemical factors . Aryl thiazoles were prepared and evaluated for their anticancer actions . The (thiazol-2-yl)hydrazones were prepared and elucidated via elemental analytical . Thiophenylpyrazolyl-5-substituted-aryl-diazenylthiazoles were prepared from the reaction of 3- (2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol .Molecular Structure Analysis
Thiazoles have resonating structures, some of which involve the d-orbitals of sulfur . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis
Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Physical And Chemical Properties Analysis
Thiazoles have similar chemical and physical properties to pyridine and pyrimidine . Some of their derivatives behave similarly to the thiophene and furan .Applications De Recherche Scientifique
Antiproliferative and Antimicrobial Properties
- A study investigated Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, which shares structural similarities with 4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine. These compounds exhibited strong antimicrobial activity against S. epidermidis and cytotoxicity on cancer cell lines, suggesting potential antiproliferative and antimicrobial applications (Gür et al., 2020).
Antitumor Activity
- A compound structurally related to 4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine demonstrated significant antitumor activity against the Hela cell line, highlighting its potential use in cancer treatment (叶姣 et al., 2015).
Antioxidant Properties
- Derivatives of 4-amino-1,2,4-triazole, which is structurally related to the compound , showed significant free-radical scavenging ability. This suggests potential antioxidant applications for 4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine (Hussain, 2016).
Anti-Inflammatory Activity
- N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives, related to the compound of interest, have shown direct inhibition of 5-lipoxygenase, an enzyme involved in inflammation-related diseases. This indicates possible anti-inflammatory applications (Suh et al., 2012).
N-Protecting Group in Chemistry
- The 3,4-dimethoxybenzyl group, a component of the compound, has been used as an N-protecting group in chemical syntheses, demonstrating its utility in chemical research (Grunder-Klotz & Ehrhardt, 1991).
Orientations Futures
Thiazoles are a significant potential class of compounds in the chemical world, showing notable pharmacological actions . They are an adaptable heterocycle present in several drugs used in cancer therapy . Future research may focus on the development of new thiazole derivatives and their potential applications in medicinal chemistry.
Propriétés
IUPAC Name |
4-[(3,5-dimethoxyphenyl)methylsulfanylmethyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-16-11-3-9(4-12(5-11)17-2)6-18-7-10-8-19-13(14)15-10/h3-5,8H,6-7H2,1-2H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAZXSKGBDFZAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSCC2=CSC(=N2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101185733 | |
| Record name | 4-[[[(3,5-Dimethoxyphenyl)methyl]thio]methyl]-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101185733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine | |
CAS RN |
1019111-59-1 | |
| Record name | 4-[[[(3,5-Dimethoxyphenyl)methyl]thio]methyl]-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1019111-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[[(3,5-Dimethoxyphenyl)methyl]thio]methyl]-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101185733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol](/img/structure/B1416511.png)
![N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1416513.png)





